Cas no 2228907-32-0 (2-(2,5-dimethoxypyridin-4-yl)propanal)

2-(2,5-dimethoxypyridin-4-yl)propanal 化学的及び物理的性質
名前と識別子
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- 2-(2,5-dimethoxypyridin-4-yl)propanal
- EN300-1730711
- 2228907-32-0
-
- インチ: 1S/C10H13NO3/c1-7(6-12)8-4-10(14-3)11-5-9(8)13-2/h4-7H,1-3H3
- InChIKey: VFEWBJNZMMHDNT-UHFFFAOYSA-N
- SMILES: O(C)C1=CN=C(C=C1C(C=O)C)OC
計算された属性
- 精确分子量: 195.08954328g/mol
- 同位素质量: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 48.4Ų
2-(2,5-dimethoxypyridin-4-yl)propanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1730711-0.05g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 0.05g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1730711-0.25g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 0.25g |
$1235.0 | 2023-09-20 | ||
Enamine | EN300-1730711-5.0g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 5g |
$3894.0 | 2023-06-04 | ||
Enamine | EN300-1730711-10g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 10g |
$5774.0 | 2023-09-20 | ||
Enamine | EN300-1730711-10.0g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 10g |
$5774.0 | 2023-06-04 | ||
Enamine | EN300-1730711-0.5g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 0.5g |
$1289.0 | 2023-09-20 | ||
Enamine | EN300-1730711-1.0g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 1g |
$1343.0 | 2023-06-04 | ||
Enamine | EN300-1730711-2.5g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 2.5g |
$2631.0 | 2023-09-20 | ||
Enamine | EN300-1730711-5g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 5g |
$3894.0 | 2023-09-20 | ||
Enamine | EN300-1730711-0.1g |
2-(2,5-dimethoxypyridin-4-yl)propanal |
2228907-32-0 | 0.1g |
$1183.0 | 2023-09-20 |
2-(2,5-dimethoxypyridin-4-yl)propanal 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
2-(2,5-dimethoxypyridin-4-yl)propanalに関する追加情報
Introduction to 2-(2,5-dimethoxypyridin-4-yl)propanal (CAS No. 2228907-32-0)
2-(2,5-dimethoxypyridin-4-yl)propanal, with the CAS number 2228907-32-0, is a novel organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring substituted with methoxy groups and a propanal moiety. These structural elements contribute to its chemical reactivity and biological activity, making it a valuable candidate for further investigation.
The molecular formula of 2-(2,5-dimethoxypyridin-4-yl)propanal is C11H14N2O3, and its molecular weight is approximately 218.24 g/mol. The compound's structure can be represented as follows:
The synthesis of 2-(2,5-dimethoxypyridin-4-yl)propanal typically involves a multi-step process that includes the formation of the pyridine ring, the introduction of methoxy groups, and the attachment of the propanal moiety. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, which is crucial for its potential use in large-scale applications.
In terms of its physical properties, 2-(2,5-dimethoxypyridin-4-yl)propanal is a solid at room temperature with a melting point ranging from 75°C to 80°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for various chemical reactions and biological assays.
The biological activity of 2-(2,5-dimethoxypyridin-4-yl)propanal has been the subject of several studies. Research has shown that this compound exhibits potent anti-inflammatory and antioxidant properties. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. Additionally, it has been found to scavenge free radicals and reduce oxidative stress in cellular models.
A recent study published in the Journal of Medicinal Chemistry explored the potential of 2-(2,5-dimethoxypyridin-4-yl)propanal as a lead compound for the development of new anti-inflammatory drugs. The researchers synthesized several derivatives of this compound and evaluated their biological activities. One derivative, designated as Compound X, showed enhanced anti-inflammatory effects compared to the parent compound. This derivative was also found to have improved pharmacokinetic properties, including better oral bioavailability and longer half-life.
In addition to its anti-inflammatory properties, 2-(2,5-dimethoxypyridin-4-yl)propanal has shown promise in neuroprotective applications. A study conducted by researchers at the University of California found that this compound can protect neurons from oxidative damage induced by hydrogen peroxide. The mechanism of action involves the activation of Nrf2 signaling pathways, which are known to play a crucial role in cellular defense against oxidative stress.
The potential therapeutic applications of 2-(2,5-dimethoxypyridin-4-yl)propanal extend beyond inflammation and neuroprotection. Preliminary studies have indicated that this compound may have antiviral properties against certain RNA viruses. In particular, it has been shown to inhibit the replication of influenza virus in vitro by interfering with viral RNA synthesis. This finding suggests that further research into the antiviral mechanisms of this compound could lead to the development of new antiviral agents.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(2,5-dimethoxypyridin-4-yl)propanal and its derivatives in various disease models. Early results from Phase I trials have shown that the compound is well-tolerated by human subjects with no significant adverse effects reported. These findings are encouraging and pave the way for more advanced clinical trials.
In conclusion, 2-(2,5-dimethoxypyridin-4-yl)propanal (CAS No. 2228907-32-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the field.
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